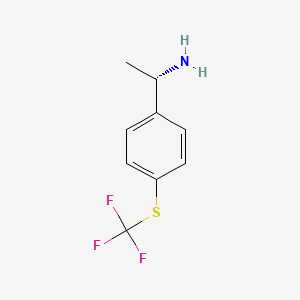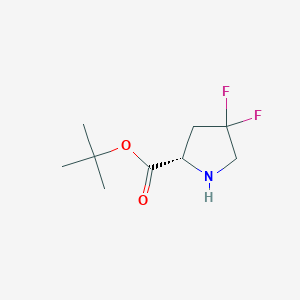
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is a chiral compound that has gained attention in various fields of scientific research It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position and a tert-butyl ester group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Resolution: The chiral center at the 2-position is introduced using chiral auxiliaries or catalysts to ensure the desired (S)-configuration.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted pyrrolidines, oxidized or reduced derivatives, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the chiral center ensures selective interactions with biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in medicinal and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate: A similar compound with a methyl ester group instead of a tert-butyl ester group.
(S)-Ethyl 4,4-difluoropyrrolidine-2-carboxylate: Another analog with an ethyl ester group.
Uniqueness
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This feature makes it particularly useful in applications requiring robust and stable intermediates.
Eigenschaften
Molekularformel |
C9H15F2NO2 |
|---|---|
Molekulargewicht |
207.22 g/mol |
IUPAC-Name |
tert-butyl (2S)-4,4-difluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-4-9(10,11)5-12-6/h6,12H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
ORKRSLURHDAZKN-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(CN1)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(CN1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


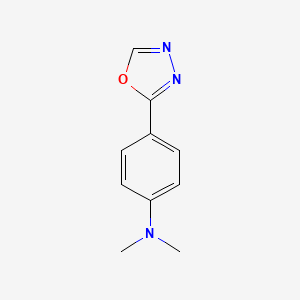
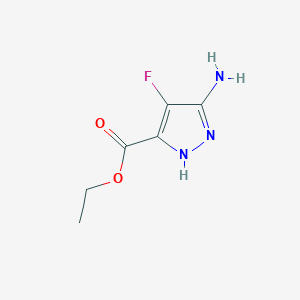
![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)


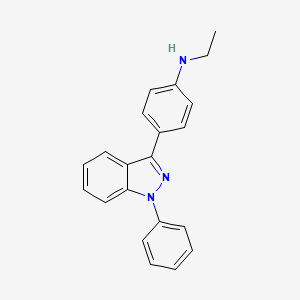

![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)
![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)

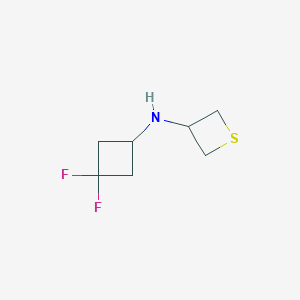
![Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate](/img/structure/B12942826.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
